1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2092473-66-8
VCID: VC3210016
InChI: InChI=1S/C10H17N5O/c1-8(16)15-4-2-3-10(15)7-14-6-9(5-11)12-13-14/h6,10H,2-5,7,11H2,1H3
SMILES: CC(=O)N1CCCC1CN2C=C(N=N2)CN
Molecular Formula: C10H17N5O
Molecular Weight: 223.28 g/mol

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one

CAS No.: 2092473-66-8

Cat. No.: VC3210016

Molecular Formula: C10H17N5O

Molecular Weight: 223.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one - 2092473-66-8

Specification

CAS No. 2092473-66-8
Molecular Formula C10H17N5O
Molecular Weight 223.28 g/mol
IUPAC Name 1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C10H17N5O/c1-8(16)15-4-2-3-10(15)7-14-6-9(5-11)12-13-14/h6,10H,2-5,7,11H2,1H3
Standard InChI Key VFLPBYDEWZEMGS-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC1CN2C=C(N=N2)CN
Canonical SMILES CC(=O)N1CCCC1CN2C=C(N=N2)CN

Introduction

Synthetic Approaches and Methodologies

Characterization Methodologies

Characterization of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one would likely employ multiple analytical techniques to confirm its structure and purity. Based on the analytical approaches used for similar compounds in the literature, the following methods would be appropriate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural connectivity and purity

  • Mass Spectrometry to verify molecular weight and fragmentation pattern

  • Infrared Spectroscopy to identify key functional groups

  • Elemental Analysis to confirm elemental composition

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight~236 g/molWithin optimal range for oral bioavailability (<500 g/mol)
Hydrogen Bond Donors2 (primary amine)Important for target binding (optimal range: ≤5)
Hydrogen Bond AcceptorsMultiple (triazole N atoms, carbonyl O, amine)Contributes to solubility and target recognition (optimal range: ≤10)
Rotatable Bonds~5-6Influences conformational flexibility and oral bioavailability
Basic Centers2 (primary amine, pyrrolidine N)Affects solubility profile and potential for ionic interactions
Predicted LogP~0.5-1.5Moderate lipophilicity suggesting balanced membrane permeability

Structure-Activity Relationship Analysis

Key Pharmacophoric Features

Analysis of the structure of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one reveals several key pharmacophoric features that could contribute to potential biological activity:

  • The 1,2,3-triazole ring: This heterocyclic system can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites, similar to interactions observed with related compounds such as those in the 4a-4g series

  • The aminomethyl group: Provides a positively charged center at physiological pH, potentially enabling ionic interactions with negatively charged residues in biological targets

  • The pyrrolidine ring: Offers conformational flexibility and a tertiary amine that can serve as an additional interaction point

  • The acetyl group: Provides a hydrogen bond acceptor and influences the electronic properties of the pyrrolidine nitrogen

Each of these structural elements could be systematically modified to explore structure-activity relationships and optimize desired biological activities.

CompoundStructural SimilaritiesStructural DifferencesMolecular Weight (g/mol)
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-oneBase compound-~236 (calculated)
GSK1000163AContains pyrrolidine ringMore complex heterocyclic system, contains 1,2,5-oxadiazole instead of 1,2,3-triazole395.5
Compound 4cContains 1,2,3-triazole with substituent at 4-positionContains cyclopropylamine and difluorophenyl groups, lacks pyrrolidine~348 (from MS data)
Compound 4eContains 1,2,3-triazole with substituent at 4-positionContains pyrimidine and difluorophenyl groups, lacks pyrrolidine~329 (from MS data)

Chemical and Biological Evaluation Methods

Analytical Characterization Techniques

Comprehensive characterization of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one would require multiple analytical techniques to confirm its identity, purity, and structural features. Based on methods applied to related compounds, the following analytical approaches would be appropriate:

  • High-Resolution Mass Spectrometry: To determine exact molecular mass and elemental composition, similar to the TOF MS ES+ analysis performed on compounds 4c-4g

  • Multi-dimensional NMR Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to fully elucidate the connectivity and confirm the structure

  • X-ray Crystallography: If suitable crystals can be obtained, this would provide definitive structural confirmation

  • Chiral Chromatography: To assess enantiomeric purity if the synthesis produces stereoisomers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator